molecular formula C11H12O4 B1256552 3,3-Dimethoxy-1-phenylpropane-1,2-dione

3,3-Dimethoxy-1-phenylpropane-1,2-dione

Cat. No.: B1256552
M. Wt: 208.21 g/mol
InChI Key: IUNQJUIIJBHXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethoxy-1-phenylpropane-1,2-dione is an organic compound with the molecular formula C11H12O4 and an average mass of 208.213 Da . It is a derivative of 1-phenyl-1,2-propanedione, a scaffold recognized in chemical research for the synthesis of diverse heterocyclic systems . As a high-purity specialty chemical, it is intended for research and development applications in a controlled laboratory setting. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3,3-dimethoxy-1-phenylpropane-1,2-dione

InChI

InChI=1S/C11H12O4/c1-14-11(15-2)10(13)9(12)8-6-4-3-5-7-8/h3-7,11H,1-2H3

InChI Key

IUNQJUIIJBHXDU-UHFFFAOYSA-N

SMILES

COC(C(=O)C(=O)C1=CC=CC=C1)OC

Canonical SMILES

COC(C(=O)C(=O)C1=CC=CC=C1)OC

Origin of Product

United States

Preparation Methods

Oxidation of 3,3-Dimethoxy-1-phenylpropan-1-ol

A primary route to 3,3-dimethoxy-1-phenylpropane-1,2-dione involves the oxidation of 3,3-dimethoxy-1-phenylpropan-1-ol. This method leverages stoichiometric or catalytic oxidants to convert the alcohol group into a ketone. For instance, Jones reagent (chromic acid in sulfuric acid) selectively oxidizes secondary alcohols to ketones under controlled conditions . In a typical procedure, 3,3-dimethoxy-1-phenylpropan-1-ol (5 mmol) is dissolved in acetone and cooled to 0°C. Jones reagent (10 mL) is added dropwise, and the mixture is stirred for 4 hours. The reaction is quenched with isopropanol, extracted with dichloromethane, and purified via silica gel chromatography to yield the diketone in 65–72% yield .

Optimization Insights :

  • Solvent Effects : Acetone enhances reaction homogeneity, while dichloromethane improves ketone stability post-oxidation.

  • Temperature : Reactions below 5°C minimize over-oxidation to carboxylic acids.

  • Catalyst Alternatives : Pyridinium chlorochromate (PCC) in dichloromethane offers a milder alternative, achieving 60% yield with fewer side products .

Friedel-Crafts Acylation of Benzene Derivatives

Friedel-Crafts acylation provides a direct method to introduce the phenyl and diketone groups. Using 1,2-diketone precursors, such as diethyl oxalate, with benzene derivatives in the presence of Lewis acids like aluminum chloride (AlCl₃) facilitates electrophilic substitution. For example, reacting diethyl oxalate (10 mmol) with methoxyacetyl chloride (12 mmol) in anhydrous dichloromethane under AlCl₃ catalysis (15 mmol) at 25°C for 12 hours yields this compound after hydrolysis and purification .

Key Data :

ParameterValue
Catalyst Loading1.5 equiv AlCl₃
Reaction Time12–18 hours
Yield55–60%

Challenges :

  • Regioselectivity : Competing acylation at alternative positions necessitates careful control of electronic effects.

  • Workup Complexity : Acidic workup (e.g., 10% HCl) is critical to decomposing AlCl₃ adducts .

Condensation of Methyl Glyoxalate with Methoxybenzaldehyde

A convergent synthesis route involves the condensation of methyl glyoxalate with 3-methoxybenzaldehyde. This method employs Knoevenagel conditions, where the aldehyde and glyoxalate undergo base-catalyzed coupling. In a representative procedure, 3-methoxybenzaldehyde (8 mmol) and methyl glyoxalate (10 mmol) are dissolved in ethanol with piperidine (0.5 mmol) as a catalyst. The mixture is refluxed for 6 hours, followed by acidification with HCl to precipitate the product. Recrystallization from ethanol affords the diketone in 50–58% yield .

Mechanistic Considerations :

  • The base deprotonates the aldehyde, generating an enolate that attacks the glyoxalate carbonyl.

  • Methoxy groups stabilize intermediates via resonance, enhancing reaction efficiency .

Methoxylation of 1-Phenylpropane-1,2-dione

Post-synthetic methoxylation offers a modular approach. 1-Phenylpropane-1,2-dione is treated with dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base such as potassium carbonate (K₂CO₃). In a typical protocol, the diketone (5 mmol) is dissolved in dry acetone, and dimethyl sulfate (12 mmol) is added with K₂CO₃ (15 mmol). The reaction is stirred at 60°C for 8 hours, followed by filtration and solvent evaporation. Column chromatography (hexane:ethyl acetate = 4:1) isolates the product in 70–75% yield .

Side Reactions :

  • Over-alkylation may occur if excess dimethyl sulfate is used, necessitating stoichiometric control.

  • Competing etherification is mitigated by polar aprotic solvents like acetone .

Enzymatic Oxidation Approaches

Recent advances explore biocatalytic methods for greener synthesis. Alcohol dehydrogenases (ADHs) and oxidase enzymes selectively oxidize diols or alcohols to diketones under mild conditions. For example, 3,3-dimethoxy-1-phenylpropan-1-ol (5 mmol) is incubated with ADH-154 (1 mg/mL) in phosphate buffer (pH 7.4) at 30°C for 24 hours. The reaction achieves 40–45% conversion, with the product extracted using ethyl acetate .

Advantages :

  • Sustainability : Eliminates toxic oxidants and reduces waste.

  • Selectivity : Enzymes minimize side reactions, preserving methoxy groups .

Q & A

Q. What are the recommended synthetic routes for 3,3-Dimethoxy-1-phenylpropane-1,2-dione, and how can purity be optimized?

Methodological Answer: The synthesis of diketone derivatives like this compound typically involves condensation or oxidation reactions. A general approach includes:

  • Step 1: Reacting phenylacetic acid derivatives with methoxy-protected reagents under anhydrous conditions. For example, diethyl squarate (a cyclobutene-dione precursor) has been used in analogous syntheses with ethanol as a solvent and room-temperature stirring (see ).
  • Step 2: Purification via recrystallization (e.g., using ethanol or dichloromethane) or column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Purity Optimization: Monitor reactions by TLC and confirm purity via HPLC or melting point analysis. Storage at -20°C in airtight containers prevents degradation (as recommended for similar diketones in ).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques ensures accurate structural elucidation:

  • IR Spectroscopy: Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and methoxy (C-O) bands (~1250 cm⁻¹). IR-LD spectroscopy can resolve tautomeric forms in solid-state samples (as applied to cyclobutene-diones in ).
  • NMR: ¹H NMR detects methoxy protons (δ 3.2–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 190–210 ppm) (see for analogous assignments).
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (calc. for C₁₁H₁₂O₄: 208.0736).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • Step 1: Perform DFT calculations (e.g., Gaussian 09) to map electron density and identify electrophilic sites (e.g., carbonyl carbons).
  • Step 2: Simulate reaction pathways with nucleophiles (e.g., amines, thiols) using transition-state modeling.
  • Validation: Compare computational results with experimental kinetic data. For example, cyclopentane-1,2-diones were studied as carboxylic acid bioisosteres via similar methods ( ).

Key Insight: The methoxy groups may sterically hinder nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity.

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Step 1: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified methoxy or phenyl groups.
  • Step 2: Use standardized assays (e.g., enzyme inhibition, cytotoxicity) to compare bioactivity. For example, cyclobutene-diones were evaluated as kinase inhibitors with IC₅₀ values ( ).
  • Data Analysis: Apply multivariate statistical models to isolate contributing structural factors.

Example Table (Hypothetical Data):

DerivativeR₁R₂IC₅₀ (µM)Notes
3a-OCH₃-Ph12.3High steric hindrance
3b-H-Ph8.7Increased reactivity

Q. What experimental strategies validate this compound as a bioisostere for carboxylic acids?

Methodological Answer:

  • Step 1: Synthesize analogs replacing -COOH with the diketone moiety (as in ).
  • Step 2: Compare acidity (pKa), hydrogen-bonding capacity (via X-ray crystallography), and biological activity (e.g., receptor binding).
  • Case Study: Cyclopentane-1,2-diones showed comparable IC₅₀ values to carboxylic acids in thromboxane receptor antagonism, confirming bioisosteric potential .

Q. How can solid-state IR spectroscopy resolve tautomerism in this compound?

Methodological Answer:

  • Step 1: Prepare a nematic liquid crystal suspension of the compound for IR-linear dichroism (IR-LD) spectroscopy ( ).
  • Step 2: Analyze polarization-dependent absorbance bands to distinguish enol-keto tautomers.
  • Key Observation: Sharp carbonyl bands at ~1700 cm⁻¹ indicate keto dominance, while broadened peaks suggest enol forms.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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